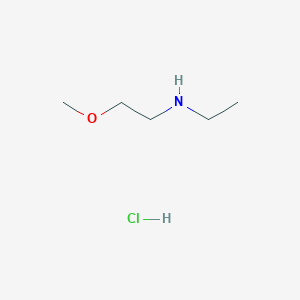

Ethyl(2-methoxyethyl)amine hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of Ethyl(2-methoxyethyl)amine hydrochloride involves the reaction of ethylamine and 2-methoxyethanol with hydrochloric acid. This process is similar to the synthetic process of 2-dimethylaminoethyl chloride hydrochloride, which involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Chemical Reactions Analysis

Amines, such as this compound, are known for their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical and Chemical Properties Analysis

Amines have simple physical properties such as solubility and boiling points . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . The location is dependent on the amount of hydrogen bonding and the sample’s concentration . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13C NMR spectra .Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

Ethyl(2-methoxyethyl)amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the asymmetric synthesis of clopidogrel hydrogen sulfate, a widely used antiplatelet medication. The synthesis involves the use of [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary, demonstrating its importance in producing enantiomerically pure pharmaceuticals (Sashikanth et al., 2013). Similarly, it plays a role in the synthesis of levetiracetam, a medication used to treat epilepsy, showcasing its versatility in drug development (Raju et al., 2014).

Advanced Material Synthesis

This compound is also significant in the synthesis of advanced materials. For example, this compound is involved in the formation of chitosan hydrogels, which are of interest for their pH- and thermo-responsive properties. These hydrogels have potential applications in drug delivery systems, indicating the compound's role in creating innovative materials for medical use (Karimi et al., 2018).

Catalysis and Chemical Synthesis

In the field of catalysis and chemical synthesis, this compound is used as a key ingredient in various synthetic routes. It has been employed in the synthesis of 2-alkoxypentan-3-amine hydrochloride, showcasing its utility in preparing medical intermediates and in facilitating complex chemical transformations (Zhang Ping-rong, 2009). Moreover, it plays a role in the amidation of esters, a fundamental reaction in organic chemistry, further highlighting its importance in the synthesis of diverse chemical products (Bundesmann et al., 2010).

Mechanism of Action

Mode of Action

It is known to be used as a reactant in various chemical reactions, such as the substitution reaction with phosphoimidazolide-activated derivatives of nucleosides .

Biochemical Pathways

It is known to be used in the synthesis of amides by reacting with carboxylic acids . It can also be used for the chemical modification of α-acrylated cross-linked polymer via aza-Michael addition .

Result of Action

As a reactant in various chemical reactions, it likely contributes to the formation of the final products of these reactions .

Safety and Hazards

Ethyl(2-methoxyethyl)amine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity, inhalation (Category 4), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system .

Properties

IUPAC Name |

N-ethyl-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-6-4-5-7-2;/h6H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCSUFIUOHCVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine](/img/structure/B1446758.png)

![1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1446759.png)

![tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B1446762.png)

![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1446764.png)

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1446770.png)

![3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1446779.png)